molecular formula C6H16Cl2N2O3S B13492808 2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride

2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride

Cat. No.: B13492808
M. Wt: 267.17 g/mol
InChI Key: GRCDMZCREIBKPC-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride is a chemical compound with the molecular formula C6H14N2O3S. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its buffering capabilities, making it valuable in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride typically involves the reaction of piperazine with ethane sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The dihydrochloride form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride is widely used in scientific research due to its buffering properties. Some of its applications include:

    Chemistry: Used as a buffering agent in various chemical reactions to maintain pH stability.

    Biology: Employed in cell culture media to maintain physiological pH.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride primarily involves its ability to act as a buffer. It helps maintain a stable pH in solutions, which is crucial for various biochemical and chemical processes. The compound interacts with hydrogen ions, either accepting or donating them to maintain the desired pH level.

Comparison with Similar Compounds

Similar Compounds

    HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): Another widely used buffering agent with similar properties.

    MES (2-(N-Morpholino)ethanesulfonic acid): A buffering agent used in biological and chemical research.

Uniqueness

2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride is unique due to its specific pKa value, which makes it suitable for buffering in a particular pH range. Its chemical structure also allows for various modifications, making it versatile for different applications.

Properties

Molecular Formula

C6H16Cl2N2O3S

Molecular Weight

267.17 g/mol

IUPAC Name

2-piperazin-1-ylethanesulfonic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O3S.2ClH/c9-12(10,11)6-5-8-3-1-7-2-4-8;;/h7H,1-6H2,(H,9,10,11);2*1H

InChI Key

GRCDMZCREIBKPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCS(=O)(=O)O.Cl.Cl

Origin of Product

United States

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